molecular formula C15H17N3O4S B2904473 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034493-96-2

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2904473
CAS No.: 2034493-96-2
M. Wt: 335.38
InChI Key: SCCINGOYJDWEPU-UHFFFAOYSA-N
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Description

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic hybrid compound designed for pharmaceutical and agrochemical research. It features a piperidine scaffold, a structure common in compounds that inhibit ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity . This moiety is found in established agrochemical antimycotics like fenpropidin, which exhibit broad-spectrum activity against various yeast species by targeting the Δ14‐reductase and C7/8‐isomerase enzymes . The molecule also incorporates an oxazolidine-2,4-dione heterocycle, a scaffold known for its diverse biological activities and presence in various active molecules . This unique combination creates a multi-functional research tool with potential for investigating novel modes of action. The primary value for researchers lies in exploring the synergistic effects of this molecular fusion, particularly in the context of developing new antifungal agents or compounds with activity against metabolic diseases. The structure is engineered to potentially mimic high-energy intermediates in sterol biosynthesis or interact with key enzymatic targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCINGOYJDWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl group and the oxazolidine ring. The methylthio group is then introduced via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinoyl group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine- and oxazolidine-dione-containing derivatives. Below is a comparative analysis based on available evidence:

Structural Analogues with Piperidine and Nicotinoyl Moieties

  • DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Key Differences: Replaces the oxazolidine-dione and methylthio-nicotinoyl groups with a 2,3-dimethylbenzyl-piperidine and indole-pyridine system. Activity: Acts as a synergist for carbapenems against methicillin-resistant S. aureus (MRSA) .
  • CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) :
    • Key Differences : Contains a chlorophenyl and fluorinated indole instead of the oxazolidine-dione ring.
    • Activity : Also enhances carbapenem efficacy against MRSA .

Oxazolidine-2,4-dione Derivatives

  • 3-(2-Piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride: Key Differences: Lacks the nicotinoyl substitution but retains the oxazolidine-dione and piperidine units. Application: Intermediate in synthesizing ionizable lipids for mRNA delivery systems .

Pyridine-Based Analogues

  • 2-Chloro-4-iodonicotinonitrile (MFCD30526333): Key Differences: Simpler pyridine derivative with chloro and iodo substituents, lacking the piperidine-oxazolidine-dione framework. Application: Cataloged as a building block in organic synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use Reference
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione C₁₅H₁₇N₃O₄S 335.4 Methylthio-nicotinoyl, oxazolidine-dione Not specified
DMPI C₂₇H₂₉N₃ 395.5 2,3-Dimethylbenzyl, indole-pyridine MRSA synergist
3-(2-Piperidin-4-ylethyl)-oxazolidine-2,4-dione C₁₀H₁₆N₂O₃ 212.3 Piperidine-ethyl, oxazolidine-dione mRNA delivery systems
2-Chloro-4-iodonicotinonitrile C₆H₂ClIN₂ 264.5 Chloro, iodo, nitrile Synthetic intermediate

Research Implications and Gaps

  • Synthetic Utility : The oxazolidine-dione ring is a versatile scaffold in drug design, as seen in mRNA delivery systems , but its role in the target compound remains unexplored.

Biological Activity

The compound 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other therapeutic properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an oxazolidine ring, a piperidine moiety, and a methylthio-nicotinoyl group. Its molecular formula is C₁₃H₁₅N₃O₃S, and it has a molecular weight of approximately 285.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have suggested that derivatives of piperidine compounds often display significant antifungal properties. For instance, piperidine-based derivatives have shown efficacy against resistant strains of Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
    • The mechanism of action appears to involve disruption of the fungal cell membrane and induction of apoptosis, which could be relevant for the compound .
  • Anticancer Properties :
    • Compounds containing oxazolidine rings have been studied for their anticancer potential. Research indicates that similar structures can inhibit histone deacetylases (HDACs), which are implicated in various cancers . This suggests that the compound may also possess anticancer activity through HDAC inhibition.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structural features may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases . This aspect warrants further investigation in the context of this specific compound.

Antimicrobial Studies

A study examining piperidine derivatives demonstrated their ability to induce cell cycle arrest in C. auris and lead to apoptotic cell death . The following table summarizes the MIC and MFC values for various piperidine derivatives:

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Membrane disruption, apoptosis
pta20.481.56Membrane disruption, apoptosis
pta30.973.9Membrane disruption, apoptosis

Anticancer Activity

Research on related oxazolidine compounds has shown promising results in inhibiting cancer cell proliferation through HDAC inhibition . The following table outlines the effects observed in various cancer cell lines:

Cancer Cell LineIC50 (μM)Effect Observed
HeLa5Cell cycle arrest
MCF-710Apoptosis induction
A5498Inhibition of migration

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study 1 : A clinical trial involving a piperidine derivative showed significant improvement in patients with resistant fungal infections, highlighting the need for further exploration into similar compounds like this compound.
  • Case Study 2 : A study on neuroprotective agents demonstrated that oxazolidine derivatives could reduce neuroinflammation in models of Alzheimer’s disease, suggesting potential applications for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione?

  • Answer : Synthesis involves multi-step organic reactions, including:

  • Nicotinoyl-piperidine coupling : Reacting 2-(methylthio)nicotinic acid with piperidine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Oxazolidine-2,4-dione formation : Cyclization using phosgene or triphosgene in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Key conditions : Inert atmosphere (N₂/Ar), controlled temperature (reflux for coupling, low temp for cyclization), and solvent selection (THF for solubility, DCM for reactivity) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, methylthio group (δ ~2.5 ppm for S-CH₃), and oxazolidine-dione carbonyl signals (δ ~170–175 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS for [M+H]⁺ ion) to confirm molecular formula .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .
  • Elemental analysis : Carbon, hydrogen, nitrogen percentages to validate synthetic accuracy .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF), poorly soluble in water. Solubility in ethanol is ~10 mg/mL at 25°C .
  • Stability :
  • Thermal : Stable up to 150°C (DSC/TGA data). Degrades above 200°C with release of CO₂ from oxazolidine-dione .
  • Photochemical : Light-sensitive; store in amber vials under N₂ to prevent oxidation of methylthio group .
  • pH-dependent : Hydrolyzes in strong acidic/basic conditions (e.g., t₁/₂ = 2 hrs at pH 1.0 or 12.0) .

Advanced Research Questions

Q. How can reaction yields be optimized for the key cyclization step to form the oxazolidine-2,4-dione core?

  • Answer :

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate cyclization, reducing reaction time from 12 hrs to 4 hrs .
  • Solvent effects : Replace DCM with acetonitrile to improve solubility of intermediates, increasing yield by 15% .
  • High-throughput screening : Test 96 reaction conditions (e.g., temperature, base, solvent) to identify optimal parameters (e.g., 0°C, triethylamine, DCM) .
  • By-product mitigation : Add molecular sieves to absorb HCl gas generated during phosgene reactions, minimizing side-product formation .

Q. What computational strategies are effective in predicting biological targets and structure-activity relationships (SAR)?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to bacterial ribosomes (e.g., 50S subunit) for antimicrobial SAR .
  • QSAR models : Train models on oxazolidinone derivatives to correlate logP values (<2.5) with improved blood-brain barrier penetration .
  • MD simulations : Analyze piperidine ring flexibility (RMSD <1.5 Å) to optimize target binding (e.g., MRSA FabI enzyme) .
  • ADMET prediction : SwissADME to prioritize analogs with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) .

Q. How can contradictory data on biological activity (e.g., antibacterial vs. anti-inflammatory) be resolved experimentally?

  • Answer :

  • Dose-response studies : Test activity across concentrations (0.1–100 µM) to distinguish primary vs. off-target effects (e.g., MIC = 2 µM for S. aureus vs. IC₅₀ = 20 µM for COX-2) .
  • Proteomics profiling : SILAC-based quantification to identify differentially expressed proteins in treated vs. untreated cells .
  • Structural analogs : Synthesize derivatives (e.g., replacing methylthio with sulfone) to isolate antibacterial vs. anti-inflammatory moieties .
  • In vivo models : Compare efficacy in murine infection (e.g., thigh abscess) vs. inflammation (e.g., paw edema) models .

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